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Introduction: DA-8031 is a novel selective serotonin reuptake inhibitor (SSRI) under

development for the treatment of premature ejaculation.[1][2][3][4] Understanding its

pharmacokinetic profile is crucial for determining appropriate dosage regimens and ensuring its

safety and efficacy. This document provides a detailed overview of the pharmacokinetic

analysis of DA-8031 in healthy male subjects, based on findings from single and multiple

ascending dose studies. It includes a summary of key pharmacokinetic parameters, detailed

experimental protocols, and visualizations of the experimental workflow and metabolic

pathways.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of DA-8031 have been evaluated in healthy male subjects

following both single and multiple oral administrations. The key findings are summarized in the

tables below.

Single Ascending Dose Study
A randomized, double-blind, placebo-controlled, single ascending dose study was conducted

with DA-8031 administered at doses of 5, 10, 20, 40, 60, 80, or 120 mg.[3] After a single dose,

plasma DA-8031 reached its maximum concentration at a median of 2–3 hours and was
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eliminated with a terminal elimination half-life of 17.9–28.7 hours.[1][3] Dose-proportional

pharmacokinetics were observed over the dose range of 20–80 mg.[1][3]

Table 1: Pharmacokinetic Parameters of DA-8031 After a Single Oral Dose

Parameter 20 mg 40 mg 60 mg 80 mg 120 mg

Cmax

(ng/mL)
28.6 ± 8.5 60.9 ± 15.7 81.5 ± 21.5 114.3 ± 35.8 185.5 ± 38.7

Tmax (hr) 2.5 (2.0-4.0) 3.0 (2.0-4.0) 2.5 (2.0-4.0) 3.0 (2.0-6.0) 3.0 (2.0-4.0)

AUC0–t

(ng·h/mL)
647.6 ± 174.4

1461.1 ±

388.4

2074.8 ±

514.8

2777.6 ±

814.7

5082.7 ±

1155.8

t1/2 (hr) 20.8 ± 3.4 21.1 ± 2.7 19.9 ± 2.0 20.1 ± 2.5 22.3 ± 5.0

CL/F (L/h) 32.8 ± 8.2 28.9 ± 7.6 29.9 ± 7.0 30.6 ± 8.1 24.5 ± 5.1

Renal

Clearance

(L/h)

4.8 ± 1.1 5.6 ± 1.2 4.9 ± 1.0 4.4 ± 1.1 3.7 ± 0.8

Data are presented as mean ± standard deviation, except for Tmax, which is presented as

median (range). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC0–

t = Area under the plasma concentration-time curve from time zero to the last quantifiable

concentration; t1/2 = Terminal half-life; CL/F = Apparent oral clearance.

Multiple Ascending Dose Study
In a multiple-dose study, healthy male subjects received daily oral doses of 20, 30, or 40 mg of

DA-8031 for 7 consecutive days.[2][4] At steady state, the plasma concentration of DA-8031
reached its maximum in 2.2 to 3.0 hours and was eliminated with a mean half-life of 25.5 to

26.7 hours.[2][4] The systemic exposure of DA-8031 increased in a more than dose-

proportional manner with increasing doses.[2]

Table 2: Pharmacokinetic Parameters of DA-8031 at Steady State After Multiple Oral Doses
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Parameter 20 mg 30 mg 40 mg

Cmax,ss (ng/mL) 91.8 ± 23.3 161.4 ± 49.3 286.8 ± 101.1

Tmax,ss (hr) 3.0 (2.0-4.0) 2.5 (2.0-4.0) 2.2 (2.0-4.0)

AUC0–24h,ss

(ng·h/mL)
1488.2 ± 372.4 2732.1 ± 859.6 5219.8 ± 1951.3

t1/2 (hr) 26.7 ± 4.5 25.5 ± 3.6 26.1 ± 5.0

Accumulation Index 2.3 ± 0.4 2.4 ± 0.5 2.8 ± 0.8

Data are presented as mean ± standard deviation, except for Tmax,ss, which is presented as

median (range). Cmax,ss = Maximum plasma concentration at steady state; Tmax,ss = Time to

reach Cmax at steady state; AUC0–24h,ss = Area under the plasma concentration-time curve

over a 24-hour dosing interval at steady state; t1/2 = Terminal half-life.

Experimental Protocols
Study Design
Single Ascending Dose Study: A dose block-randomized, double-blind, placebo-controlled

study was conducted.[3][5] Healthy male subjects were administered a single oral dose of DA-
8031 (5, 10, 20, 40, 60, 80, or 120 mg) or a placebo.[3]

Multiple Ascending Dose Study: A dose block-randomized, double-blind, placebo-controlled

study was conducted in three dose groups: 20, 30, and 40 mg of DA-8031.[2][4] Healthy male

subjects were randomized to receive either DA-8031 or a placebo orally once daily for 7

consecutive days.[2][4]

Sample Collection
Blood Samples: For the single-dose study, serial blood samples were collected for

pharmacokinetic analysis at predetermined time points.[3] In the multiple-dose study, serial

blood samples were collected for pharmacokinetic evaluation.[2][4]

Urine Samples: In both single and multiple dose studies, urine samples were collected to

assess the renal clearance of DA-8031 and its metabolites.[1][2][4]
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Bioanalytical Method
Plasma and urine concentrations of DA-8031 and its four metabolites (M1, M2, M4, and M5)

were determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.[1][3]

Pharmacokinetic Analysis
The pharmacokinetic parameters of DA-8031 and its metabolites were estimated using a non-

compartmental method with WinNonlin® software.[1]

Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time to

reach Cmax (Tmax) were obtained directly from the plasma concentration-time profiles.[1]

AUC: The area under the plasma concentration-time curve (AUC) was calculated using the

linear-up/log-down trapezoidal method.[1]

Elimination Half-Life (t1/2): The elimination rate constant (λz) was estimated by regression of

the log-linear decrease of the plasma concentration-time profile, and the terminal elimination

half-life was calculated as ln(2)/λz.[1]

Genetic Analysis
The effect of genetic polymorphisms of cytochrome P450 (CYP) enzymes, specifically

CYP2D6, on the pharmacokinetics of DA-8031 was evaluated.[1][6] Pharmacokinetic-related

genes were analyzed using methods such as the DMET™ Plus platform.[2][4]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the pharmacokinetic analysis of DA-8031.

Mechanism of Action and Metabolism
DA-8031 is a selective serotonin reuptake inhibitor (SSRI).[7] Its primary mechanism of action

is the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in

the synaptic cleft. The metabolism of DA-8031 is influenced by cytochrome P450 enzymes,

particularly CYP2D6.[1][6] Genetic variations in CYP2D6 can lead to differences in drug

exposure among individuals, with CYP2D6 intermediate metabolizers showing significantly

greater dose-normalized Cmax and AUC of DA-8031 compared to extensive metabolizers.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10826378?utm_src=pdf-body-img
https://www.benchchem.com/product/b10826378?utm_src=pdf-body
https://www.benchchem.com/product/b10826378?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21256578/
https://www.benchchem.com/product/b10826378?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179755/
https://www.benchchem.com/product/b10826378?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354528/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action Metabolism

DA-8031

Serotonin Transporter (SERT)

Inhibits

Serotonin Reuptake

Increased Synaptic Serotonin

Decreased

DA-8031

CYP2D6

Metabolized by

Metabolites
(M1, M4, M5)

Click to download full resolution via product page

Caption: Mechanism of action and metabolic pathway of DA-8031.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28331291/
https://pubmed.ncbi.nlm.nih.gov/28331291/
https://pubmed.ncbi.nlm.nih.gov/28331291/
https://pubmed.ncbi.nlm.nih.gov/34103898/
https://pubmed.ncbi.nlm.nih.gov/34103898/
https://www.dovepress.com/pharmacokinetics-and-tolerability-of-da-8031-a-novel-selective-seroton-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179755/
https://pubmed.ncbi.nlm.nih.gov/21256578/
https://pubmed.ncbi.nlm.nih.gov/21256578/
https://www.benchchem.com/product/b10826378#pharmacokinetic-analysis-of-da-8031-in-healthy-subjects
https://www.benchchem.com/product/b10826378#pharmacokinetic-analysis-of-da-8031-in-healthy-subjects
https://www.benchchem.com/product/b10826378#pharmacokinetic-analysis-of-da-8031-in-healthy-subjects
https://www.benchchem.com/product/b10826378#pharmacokinetic-analysis-of-da-8031-in-healthy-subjects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10826378?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

